molecular formula C8H16ClNO B1360406 2-Chloro-N,N-dipropylacetamide CAS No. 2315-37-9

2-Chloro-N,N-dipropylacetamide

Cat. No.: B1360406
CAS No.: 2315-37-9
M. Wt: 177.67 g/mol
InChI Key: TZHVRXDVDQMBQV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylacetamide is an organic compound with the molecular formula C8H16ClNO . It is commonly used as a chemical intermediate in the synthesis of other compounds.


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, propionyl chloride is added dropwise to a mixture of 4-methoxybenzenamine and sodium bicarbonate in dry dichloromethane. The mixture is stirred in an ice water bath for 1 hour and then poured into water and extracted with dichloromethane. The combined organic layer is washed with brine and dried over anhydrous MgSO4. The solvent is then evaporated to dryness to afford the compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 177.672 Da .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 177.67 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Docking and Analgesic Activity

  • Docking of Bioactive Derivatives: Novel 2-chloro-N,N-diphenylacetamide derivatives were synthesized and docked on COX-1 and COX-2 enzymes. One derivative, AKM-2, showed significant analgesic response, comparable to the standard drug diclofenac sodium, suggesting potential as an analgesic agent (Kumar, Kumar, & Mishra, 2019).

Synthesis and Antimicrobial Activity

  • New Diphenylamine Derivatives: An array of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide synthesized from chloroacetylation reaction of diphenylamine exhibited significant antimicrobial and antifungal activity. This indicates their potential as potent antimicrobial agents (Kumar & Mishra, 2015).

Antitumoral and Toxicological Investigations

  • Arylacetamides Against Human Cancers: 2-Chloro-N-arylacetamides were evaluated for their antiproliferative activity on human normal and cancer cells. Certain compounds demonstrated cytotoxic action without affecting human erythrocytes, pointing towards their potential in cancer therapy (Ferreira et al., 2019).

Pharmacological Evaluation

  • Evaluation of Analgesic and Anti-inflammatory Activity: Synthesized N,N-diphenyl amine derivatives of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide indicated potent compounds for treating pain and inflammation, with compound AK-4 showing exceptional promise (Kumar & Mishra, 2020).

Antiviral Properties

  • Therapeutic Effect Against Japanese Encephalitis: A novel anilidoquinoline derivative of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects in vitro, and reduced viral load in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Chemical Synthesis and Applications

  • Novel Synthesis Methods: A novel synthetic route of 2-Chloro-N,N-dimethylnicotinamide was developed, showcasing advantages like simple operations, mild reaction conditions, and minimal waste, making it valuable for industrial scale use (Du Xiao-hua, 2013)

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and handling in a well-ventilated place .

Mechanism of Action

Target of Action

It is known that the compound has significant antifungal activity, particularly against strains of aspergillus flavus . This suggests that its targets may be specific proteins or enzymes essential to the growth and survival of these fungal organisms.

Mode of Action

It is suggested that the compound may bind to ergosterol on the fungal plasma membrane . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death. Additionally, 2-Chloro-N,N-dipropylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase , an enzyme crucial for DNA replication and repair.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with ergosterol and inhibition of thymidylate synthase . Disruption of ergosterol synthesis can affect the integrity and function of the fungal cell membrane, leading to cell death. Inhibition of thymidylate synthase can disrupt DNA synthesis, preventing cell replication and growth.

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the fungal cell membrane and inhibition of DNA synthesis . These effects can lead to cell death and prevent the growth and replication of fungal organisms, thereby exhibiting its antifungal activity.

Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-dipropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins . These interactions can influence the activity of proteases, thereby affecting protein degradation and turnover.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound binds to certain transcription factors, altering their activity and subsequently affecting the expression of target genes . This mechanism is essential for understanding how this compound influences cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Properties

IUPAC Name

2-chloro-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVRXDVDQMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277218
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-37-9
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1198
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Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dipropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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